methyl 3-chlorocyclobutane-1-carboxylate, cis
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Overview
Description
Methyl 3-chlorocyclobutane-1-carboxylate, cis is a complex organic compound widely used in various fields of research and industry. This compound has been extensively studied for its unique physical and chemical properties, making it a valuable substance in synthetic chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chlorocyclobutane-1-carboxylate, cis typically involves the chlorination of cyclobutane derivatives followed by esterification. One common method includes the reaction of cyclobutanone with thionyl chloride to form 3-chlorocyclobutanone, which is then esterified with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chlorocyclobutane-1-carboxylate, cis undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in an aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of methyl 3-aminocyclobutane-1-carboxylate.
Reduction: Formation of cyclobutane-1-carboxylate derivatives.
Oxidation: Formation of 3-chlorocyclobutane-1-carboxylic acid.
Scientific Research Applications
Methyl 3-chlorocyclobutane-1-carboxylate, cis is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chlorocyclobutane-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to more active substances, which then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromocyclobutane-1-carboxylate
- Methyl 3-fluorocyclobutane-1-carboxylate
- Methyl 3-iodocyclobutane-1-carboxylate
Uniqueness
Methyl 3-chlorocyclobutane-1-carboxylate, cis is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties compared to its bromine, fluorine, or iodine counterparts. This uniqueness makes it particularly valuable in certain synthetic applications where the chlorine atom’s reactivity is advantageous.
Properties
CAS No. |
177498-41-8 |
---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.6 |
Purity |
0 |
Origin of Product |
United States |
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